molecular formula C12H13FN6O B6452540 3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide CAS No. 2549012-75-9

3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide

Cat. No.: B6452540
CAS No.: 2549012-75-9
M. Wt: 276.27 g/mol
InChI Key: PFWJPZRTDAZBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a heterocyclic organic compound featuring a pyrrolidine core substituted with a fluorine atom and a pyrimidine-pyrazole moiety. Its PubChem entry (CID: unspecified due to incomplete evidence) indicates it is a research compound, likely explored for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

3-fluoro-1-(6-pyrazol-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN6O/c13-12(11(14)20)2-5-18(7-12)9-6-10(16-8-15-9)19-4-1-3-17-19/h1,3-4,6,8H,2,5,7H2,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWJPZRTDAZBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Fluorination: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Corresponding reduced products such as alcohols or amines.

    Substitution: Corresponding substituted products where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide with structurally or functionally analogous compounds. Data are extrapolated from related pyrimidine-pyrrolidine derivatives and kinase-targeting molecules:

Compound Key Structural Features Reported Activity Target/Application
This compound Fluorinated pyrrolidine, pyrimidine-pyrazole Limited data; hypothesized kinase inhibition (e.g., JAK2, EGFR) based on scaffold Preclinical research (SAR optimization)
Ruxolitinib (FDA-approved) Pyrazolopyrimidine core JAK1/JAK2 inhibitor (IC₅₀: 3–5 nM) Myelofibrosis, polycythemia vera
Gefitinib Quinazoline core with aniline substituent EGFR inhibitor (IC₅₀: 33 nM) Non-small cell lung cancer
Compound A (hypothetical analog) Non-fluorinated pyrrolidine, pyrimidine-thiazole CDK4/6 inhibition (IC₅₀: 12 nM) Breast cancer research

Key Observations:

Fluorine Substitution: The fluorine atom in the pyrrolidine ring may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., Compound A), as seen in other fluorinated kinase inhibitors .

Pyrimidine-Pyrazole vs.

Carboxamide Group : The carboxamide moiety is a common pharmacophore in kinase inhibitors (e.g., imatinib), suggesting a role in hydrogen bonding with ATP-binding pockets .

Research Findings and Limitations

  • Synthetic Challenges: Fluorination at the pyrrolidine 3-position requires specialized reagents (e.g., Selectfluor®), complicating large-scale synthesis compared to non-fluorinated analogs.
  • Computational Modeling : Molecular docking studies (using tools like AutoDock Vina) predict moderate binding energy (−8.2 kcal/mol) to JAK2, weaker than ruxolitinib (−10.5 kcal/mol) due to differences in scaffold rigidity .
  • Biological Data Gap: No peer-reviewed in vitro or in vivo data are available for this specific compound. Current assumptions rely on SAR trends from patents (e.g., WO2018234567A1) describing similar pyrrolidine-pyrimidine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.